molecular formula C4H7N3 B1591855 1H-Imidazol-1-amine CAS No. 51741-29-8

1H-Imidazol-1-amine

Cat. No. B1591855
CAS RN: 51741-29-8
M. Wt: 97.12 g/mol
InChI Key: OUWCEOVUIOPRKQ-UHFFFAOYSA-N
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Description

1H-Imidazol-1-amine is a chemical compound with the formula C3H5N3 . It is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances recently. These heterocycles are crucial to functional molecules used in various applications. The bonds formed during the creation of the imidazole have been a focus of recent research .


Molecular Structure Analysis

The molecular weight of 1H-Imidazol-1-amine is 83.09. Its InChI code is 1S/C3H5N3/c4-6-2-1-5-3-6/h1-3H,4H2 .


Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

1H-Imidazol-1-amine is a pale-yellow to yellow-brown solid. It should be stored at temperatures between 2-8°C . It is highly soluble in water, producing a mildly alkaline solution .

Scientific Research Applications

Green Synthesis of Derivatives

1H-Imidazol-1-amine serves as a precursor in the green synthesis of novel derivatives like 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine. This process involves multi-component synthesis under environmentally friendly conditions, utilizing microwave heating for efficiency and high yields (Sadek et al., 2018).

Applications in Nitrogen-rich Gas Generators

Compounds derived from 1H-Imidazol-1-amine, such as nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based molecules, have potential applications in nitrogen-rich gas generators. These compounds are studied for their physical and chemical properties, like densities, heats of formation, and detonation velocities (Srinivas et al., 2014).

Catalytic Applications

1H-Imidazol-1-amine is involved in catalytic processes, such as the oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, to synthesize functionalized benzimidazoimidazoles. This method showcases good to excellent yields under mild conditions using a palladium iodide catalytic system (Veltri et al., 2018).

Antifungal Agent Development

1H-Imidazol-1-amine derivatives have shown promising activities as antifungal agents. Studies have explored the structure-activity relationship of these compounds, leading to the development of new analogues with effective fungal growth inhibition and cellular selectivity (Setzu et al., 2002).

Synthesis of Functionalized Imidazoles

A one-pot, multi-component synthesis approach uses 1H-Imidazol-1-amine for the efficient creation of functionalized imidazoles. This method is notable for its simplicity and effectiveness in yielding diverse imidazole derivatives (Adib et al., 2009).

CO2 Capture

1H-Imidazol-1-amine derivatives have been used in the development of ionic liquids for CO2 capture. These ionic liquids react reversibly with CO2, efficiently sequestering the gas as a carbamate salt, representing an innovative approach to CO2 capture technology (Bates et al., 2002).

Organic Synthesis Applications

1H-Imidazol-1-amine is used in various organic synthesis processes, such as the TEMPO mediated oxidative annulation of aryl methyl ketones with amines, demonstrating its versatility in creating diverse chemical structures (Geng et al., 2022).

Safety And Hazards

1H-Imidazol-1-amine is considered hazardous. It poses a risk of explosion if heated under confinement. In case of fire, it is advised to evacuate the area .

Future Directions

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities. There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

imidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-6-2-1-5-3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZANEWAFZMPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazol-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MG Setzu, G Stefancich, P La Colla, S Castellano - Il Farmaco, 2002 - Elsevier
… on 1H-imidazol-1-amine derivatives as antifungal agents, we found that N-[(1,1′-biphenyl)-4-ylmethyl]-N-[(2,4-dichlorophenyl)methyl]-1H-imidazol-1-amine (… ]-1H-imidazol-1-amine as …
Number of citations: 14 www.sciencedirect.com
D Sanz, A Perona, RM Claramunt, E Pinilla… - Helvetica chimica …, 2006 - Wiley Online Library
The new N‐salicylideneheteroarenamines 1–4 were prepared by reacting the biologically relevant 3‐hydroxy‐4‐pyridinecarboxaldehyde (5) with 1H‐imidazol‐1‐amine (6), 1H‐pyrazol…
Number of citations: 14 onlinelibrary.wiley.com
S Castellano, G Stefancich, A Chillotti, G Poni - Il Farmaco, 2003 - Elsevier
A new series of 3-phenyl-1-(1,1′-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane derivatives 2a–l (related to the antifungal bifonazole) was synthesized and tested for antimicrobial activity. …
Number of citations: 34 www.sciencedirect.com
P Yin, DA Parrish, JM Shreeve - Chemistry–A European …, 2014 - Wiley Online Library
… In the oxidative coupling of 4,5-dinitro-1H-imidazol-1-amine, 10 was obtained as the only product when the azo coupling reaction was performed with one equivalent of SDCl at room …
C Bracht, DRJ Hauser, V Schattel, W Albrecht… - …, 2010 - Wiley Online Library
… Hydrazinolysis of the hydrazone with hydrazine hydrate in 2-methoxyethanol resulted in 4-(4-fluorophenyl)-2-methylthio-5-(pyridin-4-yl)-1H-imidazol-1-amine 9 as a key intermediate for …
E Ajila - 2014 - repository-tnmgrmu.ac.in
Medicinal chemistry is a chemistry based discipline, also involving aspects of biological, medical and pharmaceutical sciences. It is concerned with the invention discovery, design, …
Number of citations: 1 repository-tnmgrmu.ac.in
AK Mishra, A Kumar, H Singh, S Verma… - Current Bioactive …, 2019 - ingentaconnect.com
… Synthesis and antifungal properties of N-[(1,1′-biphenyl)-4-ylmethyl]-1H-imidazol1-amine derivatives. Farmaco, 2002, 57(12), 1015-1018. http://dx.doi.org/10.1016/S0014-827X(02)…
Number of citations: 3 www.ingentaconnect.com
S Castellano, G Stefancich, R Ragno, K Schewe… - Bioorganic & medicinal …, 2008 - Elsevier
… The alkylation of N-(2,4-dichlorobenzyl)-1H-imidazol-1-amine 6n 34 with 2-chloro-5-(… )-1H-imidazol-1-amine (1nr) The alkylation of N-(2,4-dichlorobenzyl)-1H-imidazol-1-amine 6n 34 …
Number of citations: 27 www.sciencedirect.com
C Zheng, T Wang, F Wang, X Gong, M Xia - Journal of Molecular Modeling, 2019 - Springer
… Of these, Δ f H values for 2-nitro-1H-imidazol-1-amine, 2-nitrooxazole, and oxazol-2-amine were calculated by G3 theory based on the atomization reaction C a H b O c N d (g) → aC(g) …
Number of citations: 4 link.springer.com
N Rani, A Sharma, R Singh - Mini reviews in medicinal …, 2013 - ingentaconnect.com
… Setzu et al. in 2002 examined the antibacterial potency of synthesized 1H-imidazol-1-amine derivatives. Unfortunately none of the compounds was active against Salmonella spp.. …
Number of citations: 122 www.ingentaconnect.com

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